N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoroethoxy group, and the sulfonamide linkage. Common reagents used in these reactions include dimethylpyrazole, trifluoroethanol, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the sulfonamide group, may play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with pyrazole or trifluoroethoxy groups. Examples include:
- N-(1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]benzenesulfonamide
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]benzenesulfonamide
Uniqueness
The uniqueness of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the trifluoroethoxy group, for example, can enhance the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O4S/c1-15-6-8-19(10-16(15)2)34(30,31)29(20-13-28(4)27-17(20)3)12-18-7-9-21(22(11-18)32-5)33-14-23(24,25)26/h6-11,13H,12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBBTOKIOCQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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